Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive core structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: A closely related compound with a slightly different ring structure.
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-c]pyrimidine-7-carboxylate: Another similar compound with variations in the ring fusion pattern.
Uniqueness
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine framework characterized by its unique structure, which contributes to its biological activity. Its molecular formula is C15H15N2O3 with a molecular weight of approximately 297.309 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The exact procedures can vary based on the laboratory techniques employed.
Biological Activity
This compound has shown promising biological activities in several areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been evaluated for their inhibitory effects on various cancer cell lines. A comparative analysis of related compounds is presented in the table below:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | C₁₄H₁₅N₂O₃ | Hydroxy group at position 4 | Anticancer properties |
N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine | C₁₄H₁₅N₂O₂ | Furo-pyrimidine structure | Anticancer activity |
Pemetrexed Acid | C₁₈H₁₉N₅O₆ | Contains multiple heterocycles | Anticancer agent targeting folate pathways |
This compound stands out due to its specific structural features and potential dual activity against cancer and viral targets .
Antiviral Activity
In addition to anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity. Interaction studies are crucial for understanding how it interacts with biological targets such as viral proteins. These studies often involve molecular docking simulations to predict binding affinities and mechanisms of action.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives similar to ethyl 5-benzylated compounds exhibited significant anti-proliferative effects in various human cancer cell lines. The IC50 values for these compounds varied widely but indicated strong potential for therapeutic applications .
- Molecular Docking Studies : Molecular docking studies have identified potential targets for ethyl 5-benzyl derivatives in cancer therapy. The enoyl-acyl carrier protein reductase (InhA) has been suggested as a target for compounds with similar structures .
Properties
IUPAC Name |
ethyl 5-benzyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-22-16(21)12-9-19(8-11-6-4-3-5-7-11)14-13(12)17-10-18-15(14)20/h3-7,9-10H,2,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKNAMQMDHJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1N=CNC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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